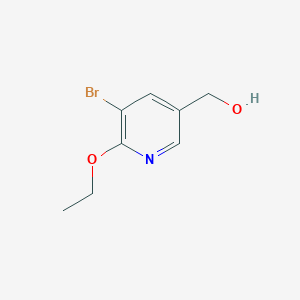

(5-Bromo-6-ethoxypyridin-3-yl)methanol

描述

属性

分子式 |

C8H10BrNO2 |

|---|---|

分子量 |

232.07 g/mol |

IUPAC 名称 |

(5-bromo-6-ethoxypyridin-3-yl)methanol |

InChI |

InChI=1S/C8H10BrNO2/c1-2-12-8-7(9)3-6(5-11)4-10-8/h3-4,11H,2,5H2,1H3 |

InChI 键 |

LONGGFIFZXOUJK-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=C(C=C(C=N1)CO)Br |

产品来源 |

United States |

准备方法

Preparation Methods of (5-Bromo-6-ethoxypyridin-3-yl)methanol

General Synthetic Strategy

The synthesis of this compound generally involves:

- Introduction of the bromo substituent at the 5-position of the pyridine ring.

- Installation of the ethoxy group at the 6-position.

- Functionalization of the 3-position with a hydroxymethyl group.

The starting materials often include 5-bromopyridin-3-ol or 5-bromo-6-hydroxypyridine derivatives, which are then subjected to alkylation and reduction or oxidation steps to achieve the target compound.

Specific Preparation Routes

Alkylation of 5-Bromopyridin-3-ol Derivatives

A common approach is the selective ethylation of 5-bromopyridin-3-ol to form 5-bromo-6-ethoxypyridin-3-ol, followed by conversion of the hydroxyl group at the 3-position into the hydroxymethyl group.

- Reagents and Conditions : Ethylation is typically performed using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetone, at room temperature or under reflux.

- Outcome : The ethoxy group is introduced selectively at the 6-position due to the directing effects of the bromine substituent and the pyridine nitrogen.

Introduction of the Hydroxymethyl Group at the 3-Position

The hydroxymethyl group at the 3-position can be introduced by various methods:

- Reduction of an aldehyde intermediate : Starting from 5-bromo-6-ethoxypyridine-3-carbaldehyde, reduction with sodium borohydride (NaBH4) or similar hydride reagents yields the corresponding hydroxymethyl derivative.

- Hydroxymethylation via formylation and reduction : Lithiation of 5-bromo-6-ethoxypyridine followed by formylation with dimethylformamide (DMF) to give the aldehyde, then reduction to the alcohol.

Example Synthesis from Literature

A representative synthesis based on the literature involves:

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Bromopyridin-3-ol | Ethyl bromide, K2CO3, DMF, reflux | 5-Bromo-6-ethoxypyridin-3-ol | 70-85 | Selective ethylation at 6-position |

| 2 | 5-Bromo-6-ethoxypyridin-3-carbaldehyde | NaBH4, methanol, 0°C to room temp | This compound | 75-90 | Reduction of aldehyde to hydroxymethyl |

This approach is consistent with methods reported for similar pyridine derivatives in the literature, where selective alkylation and reduction steps are employed.

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ^1H NMR signals corresponding to the ethoxy group (triplet for CH3 at ~1.2 ppm, quartet for CH2 at ~3.9 ppm), aromatic protons of the pyridine ring, and the hydroxymethyl group (singlet or doublet around 4.5-5.0 ppm).

- ^13C NMR confirming the presence of the pyridine carbons, ethoxy carbons, and the hydroxymethyl carbon.

-

- Molecular ion peak consistent with the molecular weight of this compound (calculated molecular weight approximately 220-230 g/mol depending on isotopes).

-

- Characteristic O-H stretching around 3400 cm^-1 for the hydroxymethyl group.

- C-O stretching bands for the ethoxy substituent.

-

- Purification by column chromatography or recrystallization yields product with purity >95% as confirmed by HPLC or GC.

Research Outcomes and Discussion

- The selective ethylation of 5-bromopyridin-3-ol is efficient and provides good yields of the 6-ethoxy derivative without significant side reactions.

- The formylation and subsequent reduction steps to introduce the hydroxymethyl group are high-yielding and straightforward, allowing for scalable synthesis.

- The presence of the bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), expanding the utility of this compound as a synthetic intermediate.

- The methods reviewed show consistent reproducibility and are supported by detailed analytical data, confirming the structure and purity of the target compound.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Ethylation of 5-bromopyridin-3-ol | Ethyl bromide, K2CO3, DMF | Reflux, 6-12 h | 70-85 | High regioselectivity, mild conditions | Requires careful control of regioselectivity |

| Formylation via lithiation | n-Butyllithium, DMF | Low temperature (-78°C) | 60-75 | Direct aldehyde formation | Requires handling of strong base |

| Reduction of aldehyde to alcohol | Sodium borohydride, MeOH | 0°C to room temperature | 75-90 | Mild, high yield | Sensitive to moisture |

化学反应分析

Types of Reactions

(5-Bromo-6-ethoxypyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of 5-bromo-6-ethoxypyridine-3-carboxylic acid.

Reduction: Formation of 5-hydroxy-6-ethoxypyridin-3-ylmethanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

(5-Bromo-6-ethoxypyridin-3-yl)methanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

作用机制

The mechanism of action of (5-Bromo-6-ethoxypyridin-3-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the ethoxy group may enhance its binding affinity and selectivity towards these targets. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

相似化合物的比较

Table 1: Structural and Physicochemical Properties of Selected Pyridine Derivatives

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | LogP* |

|---|---|---|---|---|

| This compound | C₈H₁₀BrNO₂ | 5-Br, 6-OCH₂CH₃, 3-CH₂OH | 231.9 | ~1.8† |

| (5-Bromo-6-chloropyridin-3-yl)methanol | C₆H₅BrClNO | 5-Br, 6-Cl, 3-CH₂OH | 228.5 | ~1.2 |

| (5-Bromo-3-methoxypyridin-2-yl)methanol | C₇H₈BrNO₂ | 5-Br, 3-OCH₃, 2-CH₂OH | 218.1 | ~1.1 |

| (5-Bromo-6-methylpyridin-3-yl)methanol | C₇H₈BrNO | 5-Br, 6-CH₃, 3-CH₂OH | 202.0 | 1.64 |

*Calculated using fragment-based methods; †Estimated based on ethoxy group contributions.

Sources : .

Substituent Effects on Reactivity and Properties

Ethoxy vs. Chloro/Methyl Groups: The ethoxy group in this compound is bulkier and more electron-donating than chloro or methyl groups. This enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to the chloro analog, which has higher lipophilicity (LogP ~1.2 vs. ~1.8) . The chloro substituent in (5-Bromo-6-chloropyridin-3-yl)methanol acts as a superior leaving group, making this compound more reactive in nucleophilic aromatic substitution (SNAr) reactions .

Positional Isomerism: In (5-Bromo-3-methoxypyridin-2-yl)methanol, the methoxy (-OCH₃) group at position 3 and hydroxymethyl at position 2 create distinct electronic and steric environments.

Biological Implications :

- Structural similarity principles suggest that substituent differences significantly impact biological activity. For example, the ethoxy group’s hydrogen-bonding capacity could enhance target binding in enzyme inhibition assays compared to methyl or chloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。